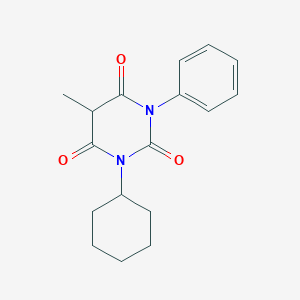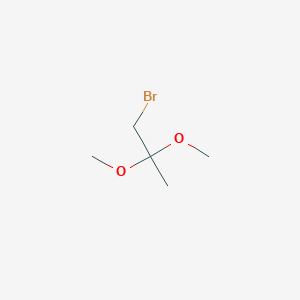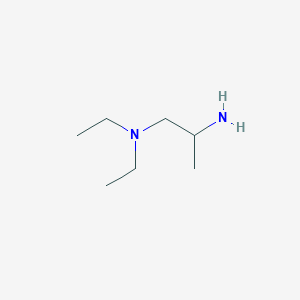
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate drug that belongs to the class of sedative-hypnotics. It was first synthesized in 1927 and has been widely used in scientific research for its sedative and hypnotic effects.
Wirkmechanismus
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.
Biochemische Und Physiologische Effekte
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has a number of biochemical and physiological effects. It induces sedation and hypnosis by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has muscle relaxant properties and can be used to treat muscle spasms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in lab experiments is its predictable and consistent effects on the central nervous system. It is also relatively easy to administer and has a relatively long duration of action. However, one limitation of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid is its potential for abuse and addiction. It is also a controlled substance and requires special handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid. One area of interest is the development of new barbiturate drugs that have fewer side effects and are less addictive. Another area of interest is the use of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in combination with other drugs to enhance its sedative and hypnotic effects. Finally, there is a need for further research on the long-term effects of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid use on the central nervous system and other organ systems.
Synthesemethoden
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid can be synthesized by reacting cyclohexanone with malonic acid, followed by reacting the resulting product with phenylhydrazine to yield 5-phenyl-2,4-pentanedione. The final step involves reacting 5-phenyl-2,4-pentanedione with urea to produce 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has been widely used in scientific research as a sedative and hypnotic agent. It is commonly used in animal studies to induce sleep and reduce anxiety. 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has also been used in studies on the effects of sedatives on the central nervous system and the respiratory system.
Eigenschaften
CAS-Nummer |
1038-85-3 |
|---|---|
Produktname |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
IFXAQRYOAKJCMN-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Kanonische SMILES |
CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonyme |
1-Cyclohexyl-5-methyl-3-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















